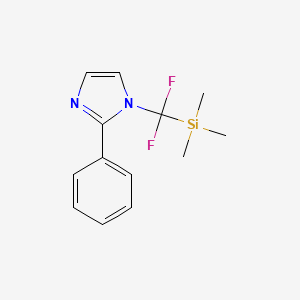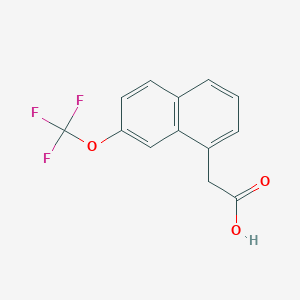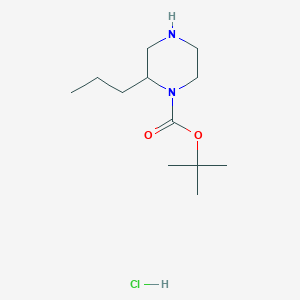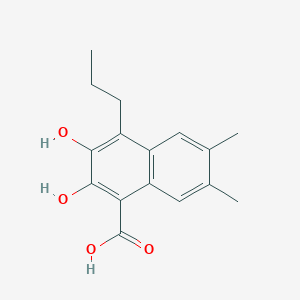
N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide is a chemical compound with the molecular formula C12H19NO2SSi and a molecular weight of 269.44 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a trimethylsilyl group, and an ethanesulfonamide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide typically involves the reaction of an amine with an excess of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products. In the case of aromatic or heterocyclic amines, sodium hydride is used as a base instead .
Chemical Reactions Analysis
N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding amine.
Nucleophilic Addition: It can undergo nucleophilic addition reactions to form various derivatives.
Cycloadditions: The compound can participate in cycloaddition reactions to form cyclic compounds.
Aziridination: It can be used in aziridination reactions to form aziridines.
Aza-Baylis-Hillman Reaction: The compound can participate in the aza-Baylis-Hillman reaction to form complex molecules.
Common reagents used in these reactions include reducing agents, nucleophiles, and cycloaddition partners. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can be cleaved by fluoride ions, leading to the formation of a reactive intermediate that can participate in further chemical reactions . The benzylidene group can also undergo various transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide is unique due to its combination of a benzylidene group, a trimethylsilyl group, and an ethanesulfonamide group. Similar compounds include:
2-(Trimethylsilyl)ethanesulfonamide: This compound lacks the benzylidene group and is used as a protecting group for amines.
N-Benzylidene-2-(trimethylsilyl)ethanesulfonylimines: These compounds have similar structures but different reactivity profiles.
2-(Trimethylsilyl)ethyl glycosides: These compounds are used in carbohydrate chemistry and have different applications compared to this compound.
This compound stands out due to its versatility and wide range of applications in various fields of scientific research.
Properties
CAS No. |
184419-15-6 |
|---|---|
Molecular Formula |
C12H19NO2SSi |
Molecular Weight |
269.44 g/mol |
IUPAC Name |
N-benzylidene-2-trimethylsilylethanesulfonamide |
InChI |
InChI=1S/C12H19NO2SSi/c1-17(2,3)10-9-16(14,15)13-11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
FSLVHQDOXBAKTM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)


![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)






